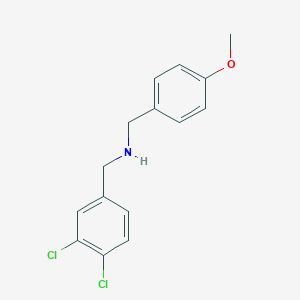SULFANYL]PROPYL})AMINE](/img/structure/B502425.png)
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group substituted with ethoxy and methoxy groups, a tetrazole ring, and a sulfanyl-propan-amine moiety. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzyl chloride, is prepared by reacting 2-ethoxy-3-methoxybenzyl alcohol with thionyl chloride.
Introduction of the Tetrazole Ring: The benzyl intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Formation of the Sulfanyl-Propan-Amine Moiety: The final step involves the reaction of the tetrazole intermediate with 3-mercaptopropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Nitrobenzyl, halobenzyl, sulfonylbenzyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The tetrazole ring, for example, is known to mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets.
相似化合物的比较
Similar Compounds
- N-(2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- N-(2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- N-(2-ethoxy-3-methoxybenzyl)-3-[(1H-tetrazol-5-yl)sulfanyl]propan-1-amine
Uniqueness
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups on the benzyl ring, along with the tetrazole and sulfanyl-propan-amine moieties, may result in unique interactions with biological targets and distinct pharmacokinetic properties.
属性
分子式 |
C15H23N5O2S |
|---|---|
分子量 |
337.4g/mol |
IUPAC 名称 |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C15H23N5O2S/c1-4-22-14-12(7-5-8-13(14)21-3)11-16-9-6-10-23-15-17-18-19-20(15)2/h5,7-8,16H,4,6,9-11H2,1-3H3 |
InChI 键 |
OORHIAJEKDVJFM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C |
规范 SMILES |
CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502343.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502346.png)

![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B502350.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502352.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}prop-2-en-1-amine](/img/structure/B502354.png)
![1-(4-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502357.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502358.png)
![1-(4-{5-[(Tert-butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502362.png)
![2-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502363.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B502365.png)
